N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide
Overview
Description
N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Biological Activity
N-{4-[Acetyl(methyl)amino]phenyl}-4-aminobenzamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an acetyl(methyl)amino group attached to a 4-aminobenzamide backbone. This structural configuration is significant as it influences the compound's interaction with biological targets.
This compound is believed to exert its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which disrupts their catalytic functions.
- Receptor Modulation : It interacts with cellular receptors, potentially altering signal transduction pathways and affecting cellular responses.
Biological Activity
The biological activity of this compound can be categorized into several areas:
1. Anticancer Activity
Research indicates that compounds similar to this compound have shown promise as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.
- Case Study : In a study on related compounds, it was found that certain benzamide derivatives exhibited significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 1.30 μM to 17.25 μM depending on the specific compound and cell type involved .
2. Anti-inflammatory Properties
The compound has been explored for its potential anti-inflammatory effects. By inhibiting specific pro-inflammatory enzymes, it may reduce the production of inflammatory mediators.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-aminobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(20)19(2)15-9-7-14(8-10-15)18-16(21)12-3-5-13(17)6-4-12/h3-10H,17H2,1-2H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHGHKOWUKJIAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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